molecular formula C18H15BrN2O3S B4157591 N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

Cat. No.: B4157591
M. Wt: 419.3 g/mol
InChI Key: KGCTYMVMBQFORV-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide: is a complex organic compound that features a bromophenyl group, a pyrrolidinyl ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent like bromine or N-bromosuccinimide.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting a suitable acyl chloride with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide: Similar structure but with the bromine atom at the 4-position.

    N-(3-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide is unique due to the specific positioning of the bromine atom and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c19-12-5-4-6-13(9-12)20-16(22)11-25-15-10-17(23)21(18(15)24)14-7-2-1-3-8-14/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCTYMVMBQFORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide
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N-(3-bromophenyl)-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetamide

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